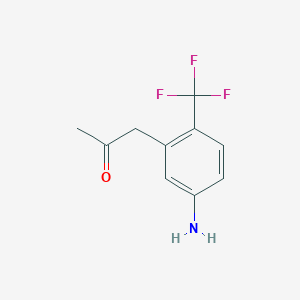

1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

1-[5-amino-2-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10F3NO/c1-6(15)4-7-5-8(14)2-3-9(7)10(11,12)13/h2-3,5H,4,14H2,1H3 |

InChI Key |

QBBGJNWXSBYPKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Intermediate Strategy

A foundational method for introducing the amino group at the 5-position involves diazonium salt chemistry. As detailed in US Patent 5,811,586A , the synthesis begins with 3-trifluoromethylaniline, which undergoes diazotization using sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt is subsequently reacted with isopropenyl acetate in a polar solvent (e.g., acetonitrile or dimethylformamide) under catalytic conditions involving cuprous chloride (CuCl). This step facilitates the formation of the propan-2-one moiety via a radical coupling mechanism, yielding the intermediate 1-(3-trifluoromethylphenyl)propan-2-one.

To introduce the amino group at the 5-position, nitro-group reduction is employed. The intermediate is nitrated selectively at the 5-position using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), followed by reduction with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. Final purification is achieved through vacuum distillation or bisulfite complex crystallization, achieving yields of 68–72%.

Friedel-Crafts Acylation Approach

An alternative route utilizes Friedel-Crafts acylation to construct the ketone backbone. Starting with 1-(trifluoromethyl)benzene, acylation is performed using propionyl chloride (CH₃CH₂COCl) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds at −10°C to 0°C in dichloromethane (CH₂Cl₂), yielding 1-(2-(trifluoromethyl)phenyl)propan-2-one.

Subsequent nitration and reduction steps are identical to the diazonium method, but this route faces challenges in regioselectivity, often producing mixtures of 4- and 5-nitro isomers. Column chromatography (silica gel, hexane/ethyl acetate) is required for separation, reducing the overall yield to 55–60%.

Nucleophilic Aromatic Substitution

For laboratories prioritizing atom economy, nucleophilic substitution offers a streamlined pathway. 2-Chloro-5-nitrobenzotrifluoride is reacted with sodium acetone enolate (generated from propan-2-one and sodium hydride, NaH) in tetrahydrofuran (THF) at 60°C. The nitro group is then reduced to an amine using iron (Fe) and hydrochloric acid (HCl), yielding the target compound with 65–70% efficiency.

Industrial-Scale Production Considerations

Catalytic System Optimization

Industrial processes favor the diazonium salt method due to its scalability. Key optimizations include:

Purification Protocols

| Method | Conditions | Purity Achieved | Yield Loss |

|---|---|---|---|

| Vacuum Distillation | 100–120°C, 10–15 mmHg | 98.5% | 5–8% |

| Bisulfite Complex | NaHSO₃, pH 4–5, recrystallization | 99.2% | 10–12% |

| Column Chromatography | Silica gel, hexane/ethyl acetate | 97.8% | 15–20% |

Analytical Validation

Spectroscopic Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity ≥98.5%, with retention time = 6.2 min.

Comparative Analysis of Synthetic Methods

| Parameter | Diazonium Salt Method | Friedel-Crafts Method | Nucleophilic Substitution |

|---|---|---|---|

| Yield | 68–72% | 55–60% | 65–70% |

| Regioselectivity | High | Moderate | High |

| Scalability | Industrial | Lab-scale | Pilot-scale |

| Cost | $$ | $$$ | $$ |

| Environmental Impact | Moderate | High | Low |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds through the amino group, enables the compound to bind to active sites on enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The electronic and steric effects of substituents significantly influence chemical behavior:

- Amino vs. Nitro Groups: The amino group in the target compound enhances ring activation, favoring reactions like electrophilic aromatic substitution. In contrast, 1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one (CAS 57330-58-2) contains a nitro group, a strong electron-withdrawing substituent that deactivates the ring, directing reactivity toward nucleophilic pathways .

- Trifluoromethyl Positioning : Positional isomers such as 1-(3-(trifluoromethyl)phenyl)propan-2-one (CAS 21906-39-8) and 1-(4-(trifluoromethyl)phenyl)propan-2-one (CAS 713-45-1) exhibit altered electronic environments. For example, the para-substituted isomer (4-CF₃) may display higher symmetry, affecting crystallinity and solubility .

Physical Properties

Key physical properties of selected analogues are compared below:

The amino-substituted target compound has a higher molar mass compared to the fluoro-trifluoromethyl analogue , while trifluoroethoxy substitution increases hydrophobicity .

Spectroscopic Distinctions

- ¹H NMR: The amino group in the target compound may exhibit broad singlet peaks (δ ~5–6 ppm) due to hydrogen bonding, whereas fluorine substituents (e.g., in 1-fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one) produce distinct splitting patterns (e.g., δ 5.73, d, J = 48.5 Hz) .

- IR Spectroscopy : Sulfoxonium ylide derivatives (e.g., 1-(4-Chlorophenyl)-1-(dimethyl(oxo)-λ⁶-sulfaneylidene)propan-2-one) show strong S=O stretches at ~1050 cm⁻¹, absent in the target compound .

Metabolic and Stability Considerations

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. However, the amino group may introduce susceptibility to enzymatic deamination compared to halogenated analogues like 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one .

Biological Activity

1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one, a compound characterized by its unique trifluoromethyl and amino functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10F3N, with a molecular weight of 215.19 g/mol. The trifluoromethyl group enhances the lipophilicity and binding affinity of the compound, while the amino group allows for hydrogen bonding interactions with biological targets.

Key Structural Features:

- Trifluoromethyl Group: Increases lipophilicity and influences receptor binding.

- Amino Group: Facilitates hydrogen bonding, enhancing interaction stability with biomolecules.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which is critical in drug development. The trifluoromethyl group is thought to enhance binding to active sites of enzymes.

- Receptor Binding: The structural features allow for interactions with various receptors, potentially influencing signaling pathways that are vital in disease mechanisms.

- Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines, although further research is needed to elucidate these effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials: α,α,α-Trifluoroacetophenone is often used as a precursor.

- Reactions: The synthesis may involve the use of amines in the presence of catalysts under controlled conditions to yield the desired product.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains trifluoromethyl and amino groups | Enhanced binding affinity due to unique functional groups |

| 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one | Lacks trifluoromethyl group | Different reactivity profile due to methoxy substitution |

| 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol | Contains hydroxyl instead of ketone | Potential for different biological activities |

This table illustrates how structural variations influence the biological activity of similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- In Vitro Studies: Research has demonstrated selective cytotoxicity against cancer cell lines, suggesting potential use in targeted cancer therapies. For instance, a study indicated that compounds with similar structures showed significant inhibition of cell proliferation in MCF-7 breast cancer cells .

- Mechanistic Insights: Investigations into the compound's mechanism of action revealed that it may induce apoptosis in cancer cells through modulation of apoptotic pathways .

- Pharmacological Applications: The compound's ability to interact with specific enzymes positions it as a candidate for further development as an enzyme inhibitor or therapeutic agent in various pathological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.